
1-Isopropyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
1-Isopropyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with an isopropyl group and a sulfonamide group . The average mass is 189.235 Da and the monoisotopic mass is 189.057190 Da .Wissenschaftliche Forschungsanwendungen
Inhibition of Cyclooxygenase-2 (COX-2)
1-Isopropyl-1H-pyrazole-4-sulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds have been identified as potent and selective COX-2 inhibitors, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Studies have shown that pyrazole-based sulfonamides, including this compound, exhibit inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This suggests potential applications in treating conditions like glaucoma and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Antiproliferative Activities
This compound derivatives have been synthesized and tested for antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapy (Mert et al., 2014).
Enzyme Inhibition for Therapeutic Applications
These compounds have been found to inhibit human carbonic anhydrase isoenzymes effectively, offering potential therapeutic applications in conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2017).
Lewis Base Catalyzed Synthesis
The synthesis of 4-sulfonyl-1H-pyrazoles, including this compound, has been explored using Lewis base catalysis. This method offers a novel approach to synthesizing these compounds, which may enhance their applicability in medicinal chemistry (Zhu et al., 2013).
Zukünftige Richtungen
The future research directions for 1-Isopropyl-1H-pyrazole-4-sulfonamide and related compounds could involve further exploration of their potential antitumor activity . Additionally, the development of safe and cost-effective anticancer agents is a pressing need, and pyrazole-sulfonamide derivatives could play a role in this endeavor .
Wirkmechanismus
- The primary target of this compound is crucial for understanding its mode of action. Unfortunately, specific information about the exact target remains limited in the available literature .
- By mimicking PABA, this compound interferes with the bacterial folic acid pathway, inhibiting DNA synthesis and ultimately hindering bacterial growth .
Target of Action
Mode of Action
- is structurally related to sulfonamide drugs, which are competitive antagonists and analogs of p-aminobenzoic acid (PABA).
Biochemische Analyse
Biochemical Properties
1-Isopropyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as succinate dehydrogenase (SDH). The interaction with SDH suggests that this compound may act as an inhibitor, affecting the enzyme’s activity and subsequently influencing metabolic pathways . Additionally, the compound’s sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins, which can further modulate protein function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. Studies have shown that this compound exhibits antiproliferative activities against various cancer cell lines, including HeLa and C6 cells . The compound’s ability to inhibit cell proliferation suggests its potential as an anticancer agent. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SDH can lead to alterations in the tricarboxylic acid (TCA) cycle, affecting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of SDH, an enzyme crucial for the TCA cycle . By binding to the active site of SDH, this compound disrupts the enzyme’s function, leading to a decrease in cellular respiration and energy production. Additionally, the compound’s sulfonamide group can form hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effect . This interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SDH activity, resulting in persistent alterations in cellular metabolism and function . These findings highlight the importance of considering temporal factors when evaluating the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit SDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with SDH . By inhibiting SDH, the compound disrupts the TCA cycle, leading to alterations in metabolic flux and metabolite levels. This disruption can affect the overall energy balance within cells, influencing various metabolic processes . Additionally, the compound’s interaction with other enzymes and cofactors may further modulate metabolic pathways, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s sulfonamide group facilitates its binding to specific transporters, enabling its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on SDH . This targeted distribution enhances the compound’s efficacy and specificity in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with SDH and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The accumulation of this compound in the mitochondria allows it to effectively modulate mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPVHZWWAFMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



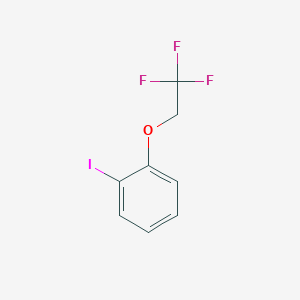
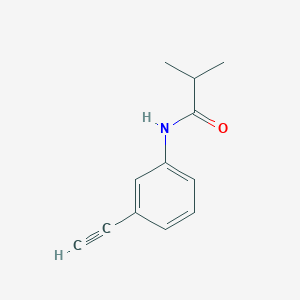
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)

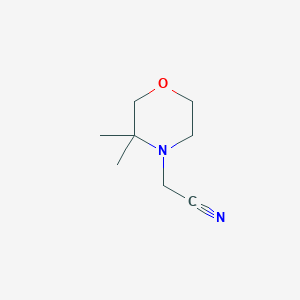


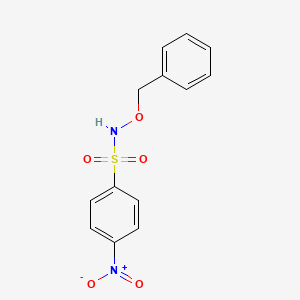
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
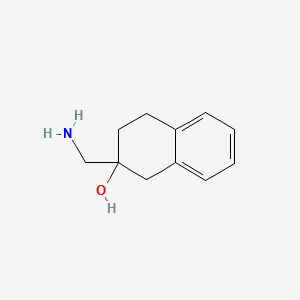
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)
